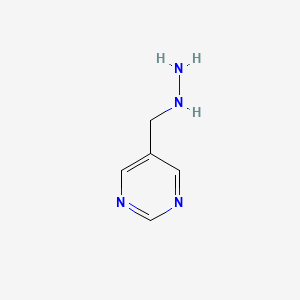
5-(Hydrazinomethyl)pyrimidin
Übersicht
Beschreibung
5-(Hydrazinomethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a hydrazinomethyl group at the 5-position
Wissenschaftliche Forschungsanwendungen
5-(Hydrazinomethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral, anticancer, and antimicrobial compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Safety and Hazards
The safety data sheet for pyrimidines suggests that they are flammable liquids and vapors. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . The future of pyrimidines lies in the development of new synthetic methods and the discovery of new biological activities. The detailed computational experience was taken from using the most advanced wave function methods such as the most popular one, density functional theory (DFT) .
Wirkmechanismus
- By inhibiting or modulating the expression and activities of these mediators, the compound exerts its anti-inflammatory effects .
- For example, it may suppress the production of pro-inflammatory cytokines or inhibit enzymes responsible for generating inflammatory molecules .
Target of Action
Mode of Action
Biochemical Pathways
Researchers should explore its bioisosteric properties and consider it as a chemotype for addressing previously untreatable medical conditions . 🌟
Biochemische Analyse
Biochemical Properties
They interact with various enzymes, proteins, and other biomolecules, often serving as building blocks for these larger structures .
Cellular Effects
Pyrimidine derivatives have been shown to exhibit a range of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on pyrimidines have shown that they can undergo transformations under high pressure .
Metabolic Pathways
5-(Hydrazinomethyl)pyrimidine is likely involved in pyrimidine metabolism, a dynamic and versatile pathway that encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of pyrimidines .
Transport and Distribution
It is known that pyrimidines can be transported and distributed within cells through various mechanisms .
Subcellular Localization
Rna molecules, which contain pyrimidines, are known to be localized to specific subcellular regions through interactions between RNA regulatory elements and RNA binding proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydrazinomethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with hydrazine or hydrazine derivatives. One common method involves the reaction of 5-formylpyrimidine with hydrazine hydrate under reflux conditions to yield 5-(Hydrazinomethyl)pyrimidine. The reaction is usually carried out in an ethanol or methanol solvent, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for 5-(Hydrazinomethyl)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydrazinomethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinomethyl group can be oxidized to form corresponding azomethine derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The hydrazinomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include azomethine derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Aminomethyl)pyrimidine: Similar structure but with an aminomethyl group instead of a hydrazinomethyl group.
5-(Methylthio)pyrimidine: Contains a methylthio group at the 5-position.
5-(Chloromethyl)pyrimidine: Contains a chloromethyl group at the 5-position.
Uniqueness
5-(Hydrazinomethyl)pyrimidine is unique due to the presence of the hydrazinomethyl group, which imparts distinct chemical reactivity and biological activity. This group can participate in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate in organic synthesis. Additionally, the hydrazinomethyl group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.
Eigenschaften
IUPAC Name |
pyrimidin-5-ylmethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-9-3-5-1-7-4-8-2-5/h1-2,4,9H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSYLVSAXYNDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717371 | |
| Record name | 5-(Hydrazinylmethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-20-6 | |
| Record name | 5-(Hydrazinylmethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Hydrazinylmethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B567757.png)
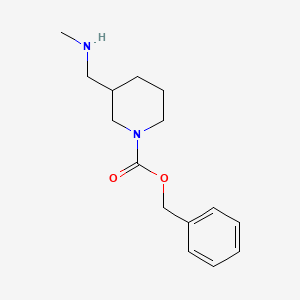


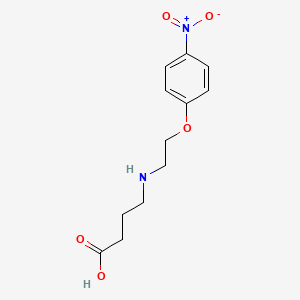
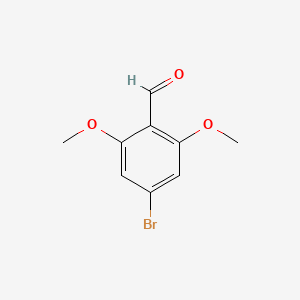
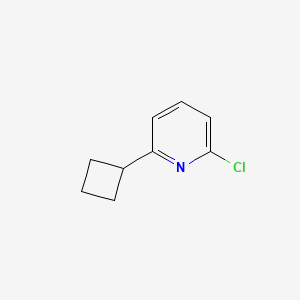
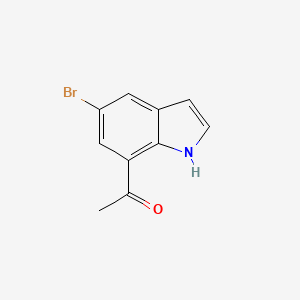
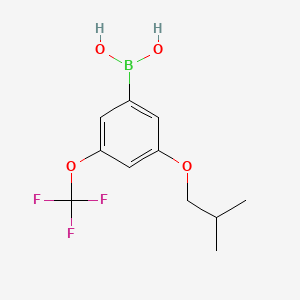

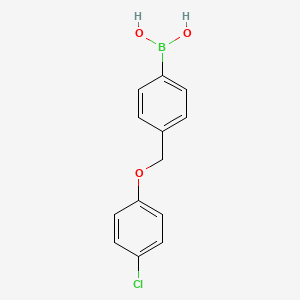
![8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B567778.png)
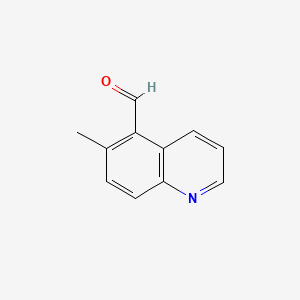
![7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567780.png)
